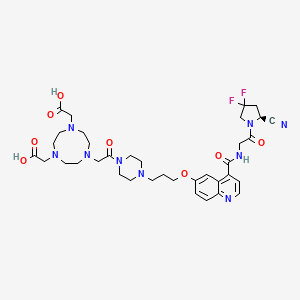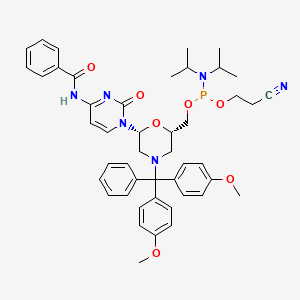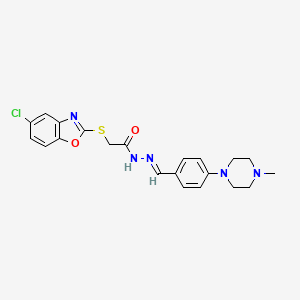
Antitumor agent-113
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-113 is a compound known for its cytotoxic effects on A549 cells, with an IC50 value of 46.60 μM. It induces apoptosis, making it a promising candidate for research in non-small cell lung cancer . This compound is part of a broader class of antitumor agents that target cancer cells, aiming to inhibit their growth and proliferation.
准备方法
The synthesis of antitumor agent-113 involves several steps, including the introduction of specific functional groups that enhance its cytotoxic properties. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve multi-step organic synthesis, purification, and characterization processes to ensure the compound’s efficacy and safety .
化学反应分析
Antitumor agent-113 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are derivatives of this compound with varying degrees of cytotoxicity and specificity .
科学研究应用
Antitumor agent-113 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antitumor agents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for non-small cell lung cancer and other types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
作用机制
The mechanism of action of antitumor agent-113 involves the induction of apoptosis in cancer cells. This process is mediated through the activation of specific molecular pathways, including the inhibition of Akt, a protein kinase involved in cell survival and proliferation. By inhibiting Akt, this compound triggers a cascade of events leading to programmed cell death, thereby reducing the viability of cancer cells .
相似化合物的比较
Antitumor agent-113 is unique in its specific targeting of Akt and its potent cytotoxic effects on A549 cells. Similar compounds include:
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.
Paclitaxel: A compound that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.
Cisplatin: A platinum-based drug that forms DNA crosslinks, inhibiting DNA replication and transcription.
Each of these compounds has distinct mechanisms of action and therapeutic applications, but this compound stands out for its specific inhibition of Akt and its potential use in non-small cell lung cancer research .
属性
分子式 |
C21H22ClN5O2S |
|---|---|
分子量 |
444.0 g/mol |
IUPAC 名称 |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |
InChI 键 |
QFDQSIQSIJCJBJ-YDZHTSKRSA-N |
手性 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
规范 SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


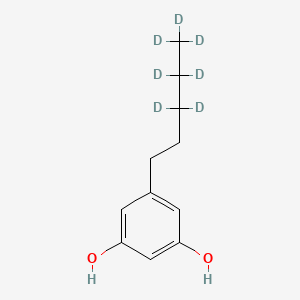
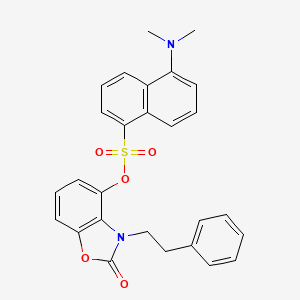
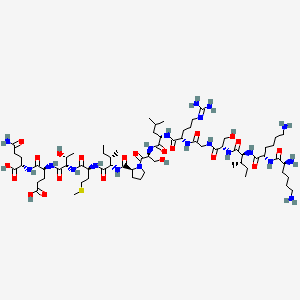
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
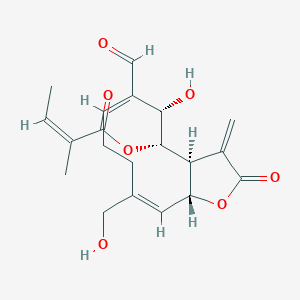
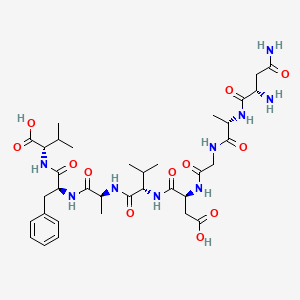
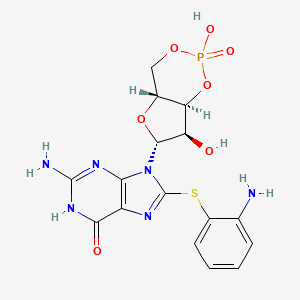
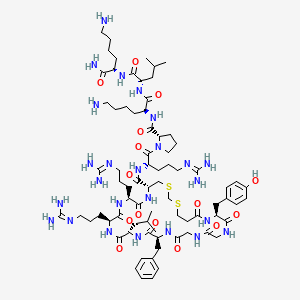
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
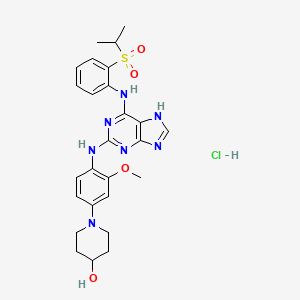
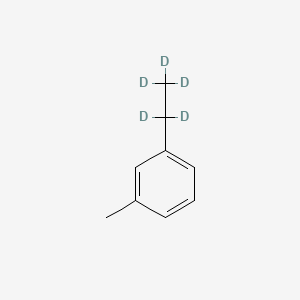
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
